molecular formula C7H9N2NaO3 B2750232 Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 158154-62-2

Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2750232
CAS RN: 158154-62-2
M. Wt: 192.15
InChI Key: LPVKCLXWTCVTTH-UHFFFAOYSA-M
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Description

“Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate” is a sodium salt of an oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The tert-butyl group is a bulky alkyl substituent, which can influence the compound’s reactivity and properties .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds like Sodium tert-butoxide are synthesized by treating tert-butyl alcohol with sodium hydride . The synthesis of other oxadiazole derivatives often involves cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Sodium salts are typically solid and soluble in water. The presence of the tert-butyl group could influence the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many oxadiazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards would depend on the specific compound. Sodium tert-butoxide, for example, is flammable and moisture sensitive . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions would depend on the specific applications of the compound. Oxadiazole derivatives are a topic of ongoing research in medicinal chemistry and materials science .

properties

IUPAC Name

sodium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.Na/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKCLXWTCVTTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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